molecular formula C10H6F9NO2 B1504570 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol CAS No. 409114-44-9

2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol

Cat. No.: B1504570
CAS No.: 409114-44-9
M. Wt: 343.15 g/mol
InChI Key: VGCASKFJGXJFIY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol is an interesting compound widely used in various scientific fields due to its unique chemical properties. The compound contains multiple fluorine atoms, making it highly resistant to metabolic degradation, which can be beneficial in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a halogenated precursor with a suitable nucleophile under controlled conditions.

Industrial Production Methods

In industrial settings, this compound can be produced in bulk using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Reaction conditions typically involve temperatures ranging from 50 to 150 degrees Celsius, with the use of polar aprotic solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Can be reduced to form simpler alcohols or alkanes.

  • Substitution: Common in the presence of strong bases or nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Nucleophiles like sodium hydroxide or potassium carbonate.

Major Products Formed

The products depend on the type of reaction:

  • Oxidation typically produces ketones or carboxylic acids.

  • Reduction yields alkanes or simpler alcohols.

  • Substitution can yield various functionalized derivatives of the original compound.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol has several applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: : It can act as a probe to study the interaction of fluorinated compounds with biological systems.

  • Industry: : Employed in the production of specialty chemicals and materials that require high fluorine content.

Mechanism of Action

The compound's action mechanism often involves the interaction of its fluorinated groups with target molecules. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity and selectivity toward specific molecular targets, which is advantageous in pharmaceuticals and biochemical research.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol is unique due to the presence of multiple fluorine atoms, making it more metabolically stable compared to similar compounds.

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

  • 2,2,2-Trifluoro-1-(3-trifluoromethylphenyl)ethanol

These compounds share similar structural features but lack the extensive fluorination present in this compound, affecting their chemical behavior and applications.

There you go—a detailed dive into this fascinating compound! What sparked your interest in it?

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F9NO2/c11-8(12,13)5-3-4(20-7(21)9(14,15)16)1-2-6(5)22-10(17,18)19/h1-3,7,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCASKFJGXJFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(C(F)(F)F)O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698141
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409114-44-9
Record name 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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